4-ethyl-1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-ETHYL-1-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals due to their therapeutic properties .
Preparation Methods
The synthesis of 4-[4-ETHYL-1-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-ETHYL-1-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-1-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with various molecular targets. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The pathways involved include the inhibition of ER stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3-methyl-1-phenyl-5-pyrazolone: Known for its use in the synthesis of various pyrazole derivatives.
1,3-diphenyl-1H-pyrazol-4-yl derivatives: These compounds have been studied for their cytotoxic activities and potential as anticancer agents. 4-[4-ETHYL-1-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H23FN2O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-ethyl-1-(3-fluorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H23FN2O2/c1-4-23-24(17-8-12-21(29-2)13-9-17)27-28(20-7-5-6-19(26)16-20)25(23)18-10-14-22(30-3)15-11-18/h5-16H,4H2,1-3H3 |
InChI Key |
OLXTUWYNPLEHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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